3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715942
InChI: InChI=1S/C20H23NO4/c1-14-9-7-8-12-16(14)17(20(2,3)18(22)23)21-19(24)25-13-15-10-5-4-6-11-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC17715942

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid -

Specification

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name 2,2-dimethyl-3-(2-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C20H23NO4/c1-14-9-7-8-12-16(14)17(20(2,3)18(22)23)21-19(24)25-13-15-10-5-4-6-11-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
Standard InChI Key LVSOAWVHWNYMJR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Identity

The compound features a propanoic acid backbone substituted with a 2-methylphenyl group and a 2,2-dimethyl moiety, alongside a benzyloxy carbonyl (Cbz) protecting group on the amino functionality. The Cbz group, a staple in peptide chemistry, serves to shield reactive amine groups during multi-step syntheses . Key structural elements include:

  • Core framework: A propanoic acid chain (C3H6O2\text{C}_3\text{H}_6\text{O}_2) with branching at the β-carbon (2,2-dimethyl substitution).

  • Aromatic substituent: A 2-methylphenyl group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3) attached to the α-carbon.

  • Protective group: The benzyloxy carbonyl (Cbz) group (C7H5O2\text{C}_7\text{H}_5\text{O}_2) bonded to the amino nitrogen .

The molecular formula is inferred as C20H23NO4\text{C}_{20}\text{H}_{23}\text{NO}_4, with a theoretical molecular weight of approximately 341.4 g/mol. This aligns with analogs such as 3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid (C18H19NO4\text{C}_{18}\text{H}_{19}\text{NO}_4, 313.3 g/mol) and Boc-D-Dap(Z)-OH (C16H22N2O6\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_6, 338.36 g/mol) , though the additional dimethyl substitution increases steric bulk.

Synthesis Strategies for Cbz-Protected Derivatives

The synthesis of Cbz-protected amino acids typically follows established protocols for introducing protective groups. For example:

  • Amino group protection: Reacting the free amine with benzyl chloroformate (C6H5CH2OCOCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl}) in the presence of a base like sodium bicarbonate .

  • Backbone modification: Alkylation or arylation at the α-carbon using organometallic reagents or Friedel-Crafts alkylation for aromatic substitutions.

  • Acid deprotection: Final hydrolysis of ester intermediates to yield the propanoic acid derivative .

For 3-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid, the 2,2-dimethyl group likely arises from a Michael addition or similar alkylation step using a branched alkyl halide. The steric hindrance imposed by this group may necessitate optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) .

Comparative Analysis of Structural Analogs

The table below contrasts key parameters of related Cbz-protected amino acids:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsCAS Number
3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acidC18H19NO4\text{C}_{18}\text{H}_{19}\text{NO}_4313.34-methylphenyl1131595-05-5
Boc-D-Dap(Z)-OHC16H22N2O6\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_6338.36tert-butoxycarbonyl, D-configuration81306-93-6
2-(((Benzyloxy)carbonyl)amino)propanoic acidC11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_4223.22Unbranched propanoic acid4132-86-9

The target compound’s 2,2-dimethyl and 2-methylphenyl groups distinguish it from these analogs, likely conferring unique steric and electronic properties.

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